(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Catalog No.
S1899613
CAS No.
38465-86-0
M.F
C34H38F6IrP3-
M. Wt
845.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)ir...

CAS Number

38465-86-0

Product Name

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

IUPAC Name

cycloocta-1,5-diene;iridium;methyl(diphenyl)phosphane;hexafluorophosphate

Molecular Formula

C34H38F6IrP3-

Molecular Weight

845.8 g/mol

InChI

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;

InChI Key

MUHONFFTSOCMDH-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Isomeric SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir]
  • ,5-cyclooctadiene (Cp*) - a diene ligand commonly found in transition metal complexes.
  • Two methyldiphenylphosphine (Me-Ph2P) ligands - containing a phosphorus atom bonded to a methyl group and two phenyl groups.

The hexafluorophosphate (PF6) counterion balances the positive charge on the iridium center. This complex is of interest for several scientific research applications:

Catalysis

Cp*Ir(Me-Ph2P)2PF6 has been investigated as a catalyst for various organic transformations. Its ability to activate small molecules like hydrogen (H2) makes it potentially useful in hydrogenation reactions, which are essential for synthesizing many fine chemicals and pharmaceuticals PubChem: ). Research suggests it can be an effective catalyst for transfer hydrogenation, where hydrogen is transferred from a donor molecule to an acceptor molecule ScienceDirect: .

Homogeneous Luminescence

Cp*Ir(Me-Ph2P)2PF6 exhibits luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications. The specific color of emitted light can be tuned by modifying the ligand structure Journal of the American Chemical Society: .

The compound (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is a coordination complex that features an iridium center coordinated by two methyldiphenylphosphine ligands and a cyclooctadiene moiety. This compound showcases the versatility of transition metals in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. The presence of hexafluorophosphate as a counterion contributes to the solubility and stability of the complex in various solvents.

This iridium complex is primarily utilized in catalytic reactions, particularly in:

  • Hydrogenation: The iridium center facilitates the addition of hydrogen to unsaturated compounds.
  • Cross-coupling reactions: The complex can act as a catalyst for reactions such as Suzuki or Heck coupling, where it promotes the formation of carbon-carbon bonds between aryl halides and organometallic reagents.
  • Isomerization: It can catalyze the rearrangement of alkenes, altering their structure without changing the molecular formula.

While specific biological activities of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate are not extensively documented, iridium complexes in general have been investigated for potential applications in medicinal chemistry. Some studies suggest that metal complexes can exhibit anticancer properties or act as imaging agents due to their unique electronic properties and ability to interact with biological molecules.

The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate typically involves:

  • Preparation of Iridium Precursor: Starting from iridium trichloride or other iridium salts.
  • Coordination with Ligands: The iridium precursor is reacted with methyldiphenylphosphine and cyclooctadiene under an inert atmosphere to form the desired complex.
  • Formation of Hexafluorophosphate Salt: The final step involves reacting the iridium complex with hexafluorophosphate salts (e.g., ammonium hexafluorophosphate) to yield the stable ionic form.

Iridium(III) chlorideSimple coordination complexCatalysis, photochemistry(1,3-Cyclohexadiene)bis(triphenylphosphine)iridium(I)Similar ligand environmentCatalytic hydrogenation(1,5-Cyclooctadiene)(triphenylphosphine)iridium(I)Different phosphine ligandCross-coupling reactions

Uniqueness Highlights

  • The specific combination of methyldiphenylphosphine ligands and cyclooctadiene makes this compound particularly effective for certain catalytic processes compared to others.
  • The presence of hexafluorophosphate enhances its solubility and stability, which can be crucial for practical applications in organic synthesis.

This compound exemplifies the rich chemistry associated with transition metal complexes, particularly those involving iridium, which continue to play a significant role in advancing synthetic methodologies and exploring new chemical reactivity.

Studies on interaction mechanisms involving this compound often focus on:

  • Ligand Exchange Dynamics: Understanding how the phosphine ligands interact with substrates and how they can be replaced or modified during catalytic cycles.
  • Metal-Ligand Coordination Strength: Evaluating how changes in ligand structure affect the reactivity and stability of the iridium center.
  • Biological Interactions: Exploring how this compound interacts with biomolecules, which may provide insights into its potential therapeutic uses.

The synthesis of methyldiphenylphosphine ligands constitutes a fundamental aspect of preparing the target iridium complex. The most widely employed synthetic approach involves the reaction of chlorodiphenylphosphine with methyl Grignard reagents [5] [6]. This methodology represents a classic nucleophilic substitution pathway that proceeds through the following reaction scheme:

$$ \text{Cl(C₆H₅)₂P + CH₃MgBr → CH₃(C₆H₅)₂P + MgBrCl} $$

The reaction is typically conducted under stringent inert atmosphere conditions at reduced temperatures to prevent oxidation and ensure optimal yields [6]. Experimental protocols indicate that the reaction proceeds most efficiently when conducted at -35°C in diethyl ether solvent, with overnight stirring required for complete conversion [6]. Under these optimized conditions, methyldiphenylphosphine can be obtained as a colorless liquid in yields approaching 74% [6].

The preparation of chlorodiphenylphosphine, the essential precursor for this transformation, involves several established methodologies. Commercial-scale production typically employs the high-temperature reaction of benzene with phosphorus trichloride at approximately 600°C, yielding dichlorophenylphosphine which subsequently undergoes redistribution to form chlorodiphenylphosphine [7]. Alternative synthetic approaches include redistribution reactions between triphenylphosphine and phosphorus trichloride, represented by the equation:

$$ \text{PCl₃ + 2 PPh₃ → 3 Ph₂PCl} $$

The characterization of methyldiphenylphosphine relies heavily on nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance analysis reveals characteristic signals at δ 1.6 (doublet, 3H, CH₃) and δ 7.3-7.7 (multiplet, 10H, phenyl) in deuterated chloroform [6]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides definitive identification through a singlet at δ -26.8, confirming the successful formation of the desired phosphine ligand [6].

Alternative synthetic methodologies for phosphine ligand preparation include the use of phosphonates carrying binaphthyl groups in combination with Grignard reagents, which can provide access to P-chirogenic phosphine oxides with high enantiomeric ratios [8]. These approaches demonstrate the versatility of Grignard-based methodologies in phosphine synthesis and highlight the potential for stereochemical control in ligand preparation.

Cyclooctadiene Coordination Chemistry in Iridium Complexes

The coordination chemistry of 1,5-cyclooctadiene in iridium complexes represents a fundamental aspect of organometallic chemistry that underpins the synthesis and reactivity of the target compound. Cyclooctadiene functions as a chelating diene ligand, coordinating through both carbon-carbon double bonds in an η4 fashion to provide four electrons to the metal center [9] [10] [11].

The preparation of cyclooctadiene iridium precursor complexes typically begins with the synthesis of cyclooctadiene iridium chloride dimer, [Ir(μ-Cl)(COD)]₂, which serves as a versatile starting material for subsequent ligand substitution reactions [9]. This dimeric complex is prepared by heating hydrated iridium trichloride with cyclooctadiene in alcohol solvent, during which Ir(III) is reduced to Ir(I) [9]. The resulting complex exhibits square planar geometry around each iridium center, as expected for d8 complexes [9].

The molecular structure of cyclooctadiene iridium complexes reveals important structural features that influence their reactivity. The iridium centers adopt square planar coordination geometries, with the Ir₂Cl₂ core folded at a dihedral angle of approximately 86° [9]. The complex crystallizes in both yellow-orange and red-orange polymorphs, with the latter being more commonly observed [9].

Ligand substitution reactions in cyclooctadiene iridium complexes proceed through well-established mechanistic pathways. The chloride ligands in [Ir(μ-Cl)(COD)]₂ can be readily replaced through treatment with silver salts such as silver hexafluorophosphate, leading to the formation of cationic complexes [12] [13]. These transformations are driven by the precipitation of silver halides and the formation of weakly coordinating hexafluorophosphate counterions [14].

The coordination behavior of cyclooctadiene in iridium complexes exhibits characteristic features that distinguish it from other diene ligands. The C=C bond lengths in coordinated cyclooctadiene typically range from 1.38 to 1.42 Å, representing elongation from the free alkene due to back-bonding interactions with the metal center [15]. Metal-alkene distances generally fall within the range of 2.1 to 2.3 Å, reflecting the strength of the coordination bond [15].

An important aspect of cyclooctadiene coordination chemistry involves the tendency toward isomerization under specific conditions. Research has demonstrated that cyclooctadiene ligands are prone to isomerization in cationic iridium complexes, particularly under acidic conditions [11] [15]. The isomerization process involves C-H activation of the coordinated diene, followed by insertion and rearrangement reactions that can lead to the formation of various cyclooctadienyl coordination modes [15].

Studies of cyclooctadiene iridium complexes have revealed that the diene ligand can adopt multiple coordination modes beyond the typical η4 arrangement. These include η3,η2-; κ,η3-; κ2,η2-; and η3-coordination modes, which arise through intramolecular C-H activation processes [15]. The versatility of these coordination modes contributes to the rich reactivity patterns observed in cyclooctadiene iridium chemistry [15].

The thermal stability of cyclooctadiene iridium complexes depends significantly on the nature of the accompanying ligands and the overall coordination environment. While the complexes are generally stable under inert atmosphere conditions, they can undergo decomposition at elevated temperatures, particularly in the presence of coordinating solvents or reactive substrates [12].

Counterion Effects in Hexafluorophosphate Salts

The hexafluorophosphate anion plays a crucial role in the chemistry of the target iridium complex, functioning as a weakly coordinating counterion that stabilizes cationic metal centers while minimizing interference with catalytic processes [16] [17] [18]. Understanding the properties and effects of this counterion is essential for comprehending the overall behavior of the complex.

Hexafluorophosphate, with the chemical formula [PF₆]⁻, adopts an octahedral geometry and exhibits poor nucleophilicity and low Lewis basicity [16]. These characteristics classify it as a non-coordinating or weakly coordinating anion, making it particularly valuable in organometallic chemistry applications where strong anion coordination could interfere with desired reactivity patterns [16] [17].

The synthesis of hexafluorophosphate salts typically involves the reaction of phosphorus pentachloride with alkali or ammonium halides in hydrofluoric acid solution, following the general equation:

$$ \text{PCl₅ + MCl + 6 HF → M[PF₆] + 6 HCl} $$

Alternatively, hexafluorophosphoric acid can be prepared through direct reaction of hydrogen fluoride with phosphorus pentafluoride, yielding the acid that can subsequently be neutralized to form the desired salts [16].

The coordination behavior of hexafluorophosphate anions with transition metal complexes has been extensively studied through various analytical techniques. Research investigating nickel(II) complexes with hexafluorophosphate counterions has revealed that while the anions are not fully coordinated to the metal center, they are nonetheless held in axial positions through weak, essentially ionic interactions [19] [20]. The shortest metal-fluorine distances in such complexes typically measure approximately 3.03 Å, indicating weak but measurable attractive interactions [20].

Comparative studies of different weakly coordinating anions have demonstrated that hexafluorophosphate exhibits intermediate coordinating ability when compared to other commonly used counterions. Before the development of more advanced non-coordinating anions in the 1990s, hexafluorophosphate, along with tetrafluoroborate and perchlorate, was considered among the most weakly coordinating anions available [17] [18]. However, modern understanding recognizes that these anions can indeed coordinate to highly electrophilic metal centers, particularly those containing high oxidation state metals such as Zr(IV) [17] [18].

The stability of hexafluorophosphate anions under various reaction conditions represents an important consideration in synthetic applications. Hydrolysis reactions proceed extremely slowly under basic conditions and slowly under acidic conditions, contributing to the overall stability of complexes containing this counterion [16]. However, decomposition with release of hydrogen fluoride can occur in ionic liquid environments, highlighting the importance of careful selection of reaction media [16].

Ion pairing effects between hexafluorophosphate anions and cationic metal complexes have been investigated using advanced spectroscopic techniques including diffusion-ordered spectroscopy and rotating-frame Overhauser effect spectroscopy [21]. These studies have revealed that despite the weakly coordinating nature of hexafluorophosphate, significant ion pairing can occur in solution, with the extent of pairing being solvent-dependent and minimized by increasing the dielectric constant of the solvent [21].

The electronic effects of hexafluorophosphate counterions on metal complex behavior extend beyond simple electrostatic stabilization. Research on oligothiophene systems has demonstrated that hexafluorophosphate anions can influence intermolecular interactions, with calculations showing that the presence of these counterions can actually stabilize π-stacking interactions between organic molecules [22] [23]. This finding suggests that hexafluorophosphate anions may play more complex roles in determining overall complex behavior than previously recognized [22] [23].

Crystallographic studies of hexafluorophosphate-containing organometallic complexes have revealed the importance of charge-assisted hydrogen bonding interactions involving the fluorine atoms of the anion [24]. These C-H···F interactions can play significant roles in determining crystal packing arrangements and overall complex stability [24]. The structural parameters for such interactions have been systematically analyzed, providing insights into the factors governing anion-cation interactions in the solid state [24].

Single-crystal X-ray diffraction represents the definitive method for determining the molecular structure and coordination environment of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate. This compound crystallizes as red crystalline powder with a melting point of 224°C [1] [2] [3], providing suitable crystals for diffraction analysis under controlled conditions.

The complex adopts a square planar geometry around the iridium(I) center, which is characteristic of d⁸ metal complexes [1] [4]. The coordination environment consists of two methyldiphenylphosphine ligands occupying cis positions and one bidentate 1,5-cyclooctadiene ligand coordinating through both C=C double bonds in an η²:η² fashion. This arrangement results in a pseudo-square planar structure where the cyclooctadiene ligand occupies two coordination sites through its olefinic functionalities [5] [6].

Bond Length Analysis

Crystallographic studies of analogous iridium cyclooctadiene phosphine complexes provide insight into the expected structural parameters. The iridium-phosphorus bond distances typically range from 2.21 to 2.34 Å for similar complexes [5] [6] [7]. These distances reflect the strong σ-donor capability of the methyldiphenylphosphine ligands and moderate π-acceptor properties. The relatively short Ir-P bonds indicate significant orbital overlap between the iridium d-orbitals and phosphorus lone pair electrons [8].

The iridium-carbon bond lengths to the cyclooctadiene double bonds are expected to fall within 2.16-2.22 Å [5] [6] [9]. These distances are longer than typical Ir-C single bonds but shorter than van der Waals contacts, indicating substantial back-donation from filled iridium d-orbitals to the π* orbitals of the coordinated alkenes. The coordination of cyclooctadiene results in elongation of the C=C double bonds from approximately 1.33 Å in free cyclooctadiene to 1.39-1.44 Å in the coordinated state [6] [9].

Angular Geometry Parameters

The phosphorus-iridium-phosphorus bond angle in the square planar arrangement typically measures 98-102° [7], representing a slight deviation from the ideal 90° due to steric interactions between the bulky methyldiphenylphosphine ligands. The bite angle of the cyclooctadiene ligand constrains the C-Ir-C angle to approximately 86-88° [10] [9], reflecting the geometric requirements of the eight-membered ring system.

Crystal Packing and Intermolecular Interactions

The hexafluorophosphate counterion plays a crucial role in crystal packing through weak electrostatic interactions with the cationic iridium complex [1] [11]. The PF₆⁻ anion typically exhibits octahedral geometry with P-F bond distances of approximately 1.56-1.60 Å [11]. Intermolecular π-π stacking interactions between the phenyl rings of adjacent complexes contribute to crystal stability, with typical inter-ring distances of 3.3-3.7 Å [6].

The molecular weight of 845.81 g/mol [1] [11] [2] corresponds to the empirical formula C₃₄H₃₈F₆IrP₃, confirming the presence of one iridium center, two methyldiphenylphosphine ligands, one cyclooctadiene ligand, and one hexafluorophosphate counterion per formula unit.

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate through analysis of ¹H, ¹³C, ³¹P, and ¹⁹F nuclei. The paramagnetic nature of some iridium complexes can influence NMR characteristics, though iridium(I) complexes typically exhibit diamagnetic behavior suitable for conventional NMR analysis [12] [13].

³¹P Nuclear Magnetic Resonance Characterization

³¹P{¹H} NMR spectroscopy serves as the primary diagnostic tool for phosphine coordination in iridium complexes. The methyldiphenylphosphine ligands in the title compound are expected to exhibit a singlet resonance at approximately 20-25 ppm [12] [14]. This significant downfield shift from free methyldiphenylphosphine (typically around -28 to -30 ppm) indicates strong coordination to the electron-deficient iridium(I) center [12] [15].

The chemical equivalence of the two phosphorus nuclei results in a single ³¹P resonance, confirming the cis arrangement and rapid exchange processes on the NMR timescale. The absence of coupling to iridium (I = 3/2, natural abundance ~37%) is typical for iridium(I) complexes, where ³¹P-¹⁹³Ir coupling is often not resolved due to quadrupolar relaxation effects [16] [13].

¹³C Nuclear Magnetic Resonance Analysis

¹³C{¹H} NMR spectroscopy provides detailed information about both the phosphine ligands and the coordinated cyclooctadiene. The cyclooctadiene carbon atoms undergo significant coordination shifts upon binding to iridium. The olefinic carbons (=CH) appear at approximately 88-92 ppm, representing a substantial upfield shift of 37-42 ppm compared to free cyclooctadiene (129-132 ppm) [12] [17]. This upfield displacement reflects increased electron density at the carbon centers due to back-donation from iridium d-orbitals to the π* orbitals of the alkene bonds [12].

The methylene carbons (-CH₂-) of the cyclooctadiene ring resonate at 30-33 ppm, showing a smaller but still significant coordination shift. ³¹P-¹³C coupling is observed for carbons directly bonded to phosphorus, with coupling constants typically ranging from 10-18 Hz for the P-CH₃ group and larger values (40-60 Hz) for the ipso carbons of the phenyl rings [12] [17].

The phenyl carbons of the methyldiphenylphosphine ligands exhibit characteristic patterns with ipso carbons appearing as doublets due to ¹J_{PC} coupling (typically 35-45 Hz), while ortho, meta, and para carbons show smaller or no observable coupling to phosphorus [12] [15].

¹H Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis reveals distinct resonance patterns for the various proton environments. The cyclooctadiene protons appear as complex multipets in the region 4.5-5.5 ppm for the olefinic protons (=CH) and 2.0-2.8 ppm for the methylene protons (-CH₂-) [12] [13]. The coordination to iridium typically results in upfield shifts compared to free cyclooctadiene due to increased shielding from metal electron density [12].

The methyldiphenylphosphine protons display characteristic patterns with the methyl group appearing as a doublet around 1.8-2.2 ppm due to ³J_{PH} coupling (typically 8-12 Hz). The phenyl protons exhibit complex multipets in the aromatic region (7.0-7.8 ppm) with subtle coupling patterns influenced by the phosphorus substituent [15].

¹⁹F Nuclear Magnetic Resonance of Counterion

The hexafluorophosphate anion produces a characteristic ¹⁹F NMR signature consisting of a doublet centered at approximately -73 ppm with ¹J_{PF} coupling of 710-715 Hz [18] [19]. This pattern confirms the octahedral PF₆⁻ geometry and provides an internal standard for assessing complex purity and stoichiometry [1] [11].

Dynamic Nuclear Magnetic Resonance Behavior

Variable-temperature NMR studies may reveal dynamic processes such as phosphine ligand exchange or cyclooctadiene ring flipping. At elevated temperatures, coalescence of signals may indicate increased molecular motion, while low-temperature measurements can freeze dynamic processes and resolve otherwise averaged signals [13] [18].

Infrared and Raman Spectral Signatures of Metal-Ligand Bonds

Vibrational spectroscopy provides crucial information about the bonding characteristics and molecular structure of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate. Both infrared (IR) and Raman spectroscopy offer complementary insights into the vibrational modes of metal-ligand bonds, with selection rules determining which modes are active in each technique [20] [21].

Iridium-Phosphorus Vibrational Modes

The metal-phosphorus stretching vibrations represent key diagnostic features for confirming phosphine coordination. These modes typically appear in the region 220-240 cm⁻¹ in both IR and Raman spectra [22] [23] [24]. The ν(Ir-P) stretching frequency depends on several factors including the oxidation state of iridium, the electronic properties of the phosphine ligands, and the overall coordination geometry [22].

For the title compound, the presence of two equivalent phosphorus atoms in cis positions leads to symmetric and antisymmetric stretching combinations. The symmetric stretch typically appears as a strong band in Raman spectroscopy around 225-245 cm⁻¹, while the antisymmetric stretch may be observed at slightly different frequencies with moderate intensity in both IR and Raman spectra [22] [24].

Phosphine Ligand Vibrational Characteristics

The methyldiphenylphosphine ligands exhibit multiple characteristic vibrational modes that shift upon coordination to iridium. The P-C stretching vibrations appear in the region 1430-1450 cm⁻¹, showing slight shifts compared to free phosphine due to changes in electron density upon coordination [23] [24]. These modes typically appear as strong bands in IR spectroscopy and medium intensity bands in Raman spectroscopy.

The C-H stretching modes of both the methyl and phenyl groups appear in the range 2850-3100 cm⁻¹, with distinct patterns for aromatic C-H (around 3050-3100 cm⁻¹) and aliphatic C-H stretches (2850-2950 cm⁻¹) [20] [21]. The phenyl ring breathing modes and C-C stretching vibrations of the aromatic rings produce characteristic fingerprint patterns in the 1400-1600 cm⁻¹ region [24].

Cyclooctadiene Vibrational Signatures

The coordinated 1,5-cyclooctadiene ligand exhibits distinct vibrational modes that differ significantly from those of free cyclooctadiene. The C=C stretching vibrations of the coordinated double bonds appear at lower frequencies (1560-1580 cm⁻¹) compared to free alkenes due to reduced bond order resulting from metal-to-ligand back-donation [20] [25]. This frequency shift serves as direct evidence for η² coordination of the cyclooctadiene double bonds [25].

The C-H stretching modes of the cyclooctadiene appear in the region 2860-2960 cm⁻¹, overlapping with those of the phosphine ligands but contributing to the overall intensity pattern. Ring deformation modes and C-C stretching vibrations of the eight-membered ring system produce additional bands in the 800-1200 cm⁻¹ region, though these are often weak and overlapped by other vibrational modes [20] [26].

Metal-Ligand Deformation Modes

Low-frequency deformation modes involving the metal center provide information about the coordination geometry and ligand arrangement. The Ir-P-C bending vibrations typically appear in the range 480-520 cm⁻¹, while P-Ir-P deformation modes may be observed at even lower frequencies [22] [23]. These modes are generally weak in IR spectroscopy but can show enhanced intensity in Raman spectra due to polarizability changes associated with metal-ligand bond deformation [22].

Hexafluorophosphate Counterion Vibrations

The PF₆⁻ anion produces highly characteristic vibrational signatures that serve as internal standards for spectroscopic analysis. The P-F stretching vibrations appear as very strong bands in IR spectroscopy at 840-860 cm⁻¹, with additional bands at higher frequencies (around 1000-1100 cm⁻¹) corresponding to other P-F stretching modes [1] [20]. The F-P-F bending modes appear at lower frequencies (around 560-580 cm⁻¹) and are typically observed in both IR and Raman spectra [20].

Spectroscopic Evidence for Coordination Geometry

The complementary information from IR and Raman spectroscopy supports the square planar coordination geometry proposed from crystallographic studies. The observation of specific metal-ligand stretching frequencies, combined with the characteristic patterns of ligand vibrations, confirms the presence of two equivalent phosphine ligands and one bidentate cyclooctadiene ligand coordinated to the iridium center [22] [24].

Hydrogen Bond Acceptor Count

7

Exact Mass

846.17198 g/mol

Monoisotopic Mass

846.17198 g/mol

Heavy Atom Count

44

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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